An In-Depth Technical Guide to 4,4'-Methylene-13C-dianiline: Physical, Chemical, and Safety Properties
An In-Depth Technical Guide to 4,4'-Methylene-13C-dianiline: Physical, Chemical, and Safety Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-Methylene-13C-dianiline is a stable isotope-labeled aromatic amine, a derivative of diphenylmethane where the central methylene bridge is enriched with the carbon-13 isotope. This isotopic labeling provides a unique tool for researchers in various scientific disciplines, particularly in drug development, metabolism studies, and environmental fate analysis. The presence of the ¹³C isotope allows for the unambiguous tracing and quantification of the molecule and its metabolites by mass spectrometry, distinguishing it from its naturally abundant ¹²C counterpart. This guide offers a comprehensive overview of the physical, chemical, and safety properties of 4,4'-Methylene-13C-dianiline, providing essential information for its effective and safe use in a laboratory setting. Much of the available data is for the non-labeled analogue, 4,4'-methylenedianiline (MDA), and is used here as a reliable proxy for the physicochemical and toxicological properties of the ¹³C-labeled compound.
Molecular Structure and Identification
The molecular structure of 4,4'-Methylene-13C-dianiline consists of two aniline rings connected by a ¹³C-labeled methylene group at the para positions.
Molecular Structure of 4,4'-Methylene-13C-dianiline
Caption: Molecular structure of 4,4'-Methylene-13C-dianiline.
| Identifier | Value |
| CAS Number | 190778-00-8[1] |
| Molecular Formula | ¹³CH₂(C₆H₄NH₂)₂[1] |
| Molecular Weight | 199.26 g/mol [1] |
| Isotopic Purity | ≥99 atom % ¹³C[1] |
| Synonyms | 4,4'-(¹³C)Methylenedianiline, 4,4''-METHYLENE-DIANILINE, [METHYLENE-¹³C] |
Physical Properties
4,4'-Methylene-13C-dianiline is a solid at room temperature, with its physical characteristics being very similar to its non-labeled counterpart.
| Property | Value | Source |
| Physical Form | Solid, typically a white to light brown crystalline powder or flakes.[2][3] | ChemicalBook[2][3] |
| Melting Point | 88-92 °C[1] | Sigma-Aldrich[1] |
| Boiling Point | 398-399 °C at 768 mmHg (for non-labeled) | NTP[3] |
| Solubility | Very slightly soluble in cold water; soluble in hot water, alcohol, benzene, and ether.[2][3][4] Quantitative data for non-labeled in g/100g solvent at 25°C: Acetone (273.0), Methanol (143.0), Benzene (9.0), Ethyl ether (9.5), Carbon tetrachloride (0.7), Water (0.1). | Guidechem[4], ChemicalBook[2], NTP[3], ESE (1981)[5] |
| Density | 1.15 g/cm³ at 20°C (for non-labeled) | ChemicalBook[6] |
| Vapor Pressure | ~0 Pa at 25°C (for non-labeled) | ChemicalBook[6] |
| Flash Point | 230 °C (446 °F) - closed cup[1] | Sigma-Aldrich[1] |
Chemical Properties and Reactivity
The chemical properties of 4,4'-Methylene-13C-dianiline are dictated by the aromatic amine functional groups and the methylene bridge. The ¹³C isotope does not significantly alter its chemical reactivity in most common reactions.
-
Stability: The compound is stable under normal laboratory conditions.[3] However, it is known to oxidize slowly in the presence of air and light, which can cause the color to darken.[2][6] It is also somewhat hygroscopic.[2]
-
Reactivity: As a primary aromatic amine, it can undergo reactions typical of this class of compounds, such as diazotization, acylation, and alkylation. The amino groups also make it a weak base.[6]
-
Incompatibilities: It is incompatible with strong oxidizing agents and strong acids.[2][4][6] Contact with strong oxidizing agents can lead to violent reactions.[6]
-
Hazardous Polymerization: Polymerization may occur if heated above 125 °C (257 °F).[2][4][6]
-
Hazardous Decomposition Products: When heated to decomposition, it emits toxic fumes of aniline and nitrogen oxides (NOx).[2][4]
Spectroscopic Data
Spectroscopic analysis is critical for confirming the identity and purity of 4,4'-Methylene-13C-dianiline. The key feature in its mass spectrum will be the M+1 peak compared to its non-labeled analog. The ¹³C NMR will show a characteristic signal for the labeled methylene carbon.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum of the non-labeled 4,4'-methylenedianiline provides a reference for the expected chemical shifts. The most significant feature in the ¹³C NMR of the labeled compound will be the enhanced signal of the methylene carbon. A representative spectrum of the non-labeled compound can be found at ChemicalBook.[7]
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present. Key characteristic peaks for 4,4'-methylenedianiline include:
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N-H Stretching: Two sharp peaks around 3420 and 3336 cm⁻¹, characteristic of a primary amine.[8]
-
N-H Bending: A strong signal around 1614 cm⁻¹.[8]
-
C-H Bending: A signal around 1455 cm⁻¹.[8]
-
C-N Stretching: A strong signal in the region of 1250-1288 cm⁻¹.[8]
A representative IR spectrum of the non-labeled compound is available from sources such as ChemicalBook[9] and SpectraBase.[10]
Applications in Research and Development
The primary utility of 4,4'-Methylene-13C-dianiline lies in its application as an internal standard or tracer in various studies:
-
Pharmacokinetic and Metabolism Studies: It is used to trace the absorption, distribution, metabolism, and excretion (ADME) of drugs and other xenobiotics that have a similar structural motif. The ¹³C label allows for precise quantification by LC-MS/MS, differentiating the administered compound from endogenous or environmental sources of the non-labeled analog.
-
Environmental Fate and Bioremediation: Researchers can use the labeled compound to study the degradation pathways and persistence of aromatic amines in the environment.
-
Industrial Process Monitoring: In industrial settings, it can be used to monitor the efficiency of reactions and purification processes involving 4,4'-methylenedianiline.
Safety and Handling
4,4'-Methylene-13C-dianiline, like its non-labeled counterpart, is a hazardous substance and must be handled with extreme caution.[11] The toxicological data for 4,4'-methylenedianiline is extensive and serves as the primary basis for safety protocols.
Hazard Classification:
-
Signal Word: Danger[1]
-
GHS Hazard Statements: H302 (Harmful if swallowed), H310 (Fatal in contact with skin), H319 (Causes serious eye irritation), H341 (Suspected of causing genetic defects), H350 (May cause cancer), H370 (Causes damage to organs), H411 (Toxic to aquatic life with long lasting effects).[1]
Toxicological Profile (based on 4,4'-methylenedianiline):
-
Acute Toxicity: Harmful if swallowed and fatal in contact with skin.[1] Acute exposure can cause liver damage (hepatotoxicity), with symptoms including jaundice, abdominal pain, and nausea.[1][12] It is also an irritant to the skin, eyes, and respiratory tract.[12]
-
Chronic Toxicity: Prolonged or repeated exposure may cause damage to the liver and thyroid.[1][2] It is also a suspected human carcinogen.[1][3]
-
Metabolism: 4,4'-methylenedianiline is metabolized in the liver, primarily through N-acetylation catalyzed by N-acetyltransferase 1 (NAT1) and 2 (NAT2).[11] The rate of metabolism can be influenced by genetic polymorphisms in these enzymes.[11]
Safe Handling and Personal Protective Equipment (PPE):
Workflow for Safe Handling of 4,4'-Methylene-13C-dianiline
Caption: Recommended workflow for the safe handling of 4,4'-Methylene-13C-dianiline.
-
Engineering Controls: All handling of 4,4'-Methylene-13C-dianiline should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6]
-
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses or goggles are essential.
-
Skin and Body Protection: A lab coat and closed-toe shoes must be worn.
-
-
Hygiene Measures: Avoid inhalation of dust and contact with skin and eyes. Wash hands thoroughly after handling.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
Causality: The choice of solvent is critical for ensuring the complete dissolution of the compound and its stability in solution. Dimethyl sulfoxide (DMSO) is a common choice for initial stock solutions due to its high dissolving power for a wide range of organic compounds.
-
Under a chemical fume hood, carefully weigh the desired amount of 4,4'-Methylene-13C-dianiline into a clean, dry vial.
-
Add the appropriate volume of anhydrous DMSO to achieve the target concentration.
-
Vortex the solution until the solid is completely dissolved.
-
Store the stock solution in a tightly sealed container at -20°C, protected from light.
Protocol 2: Sample Preparation for LC-MS/MS Analysis
Causality: This protocol is designed to extract the analyte from a biological matrix (e.g., plasma) and prepare it for sensitive detection by mass spectrometry. Protein precipitation with a solvent like acetonitrile is a common and effective method for removing interfering proteins.
-
Thaw the biological samples and the 4,4'-Methylene-13C-dianiline stock solution on ice.
-
In a microcentrifuge tube, add a known volume of the biological sample (e.g., 100 µL of plasma).
-
Spike the sample with a small volume of the 4,4'-Methylene-13C-dianiline stock solution to serve as an internal standard.
-
Add three volumes of ice-cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube, avoiding the protein pellet.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
-
Transfer the reconstituted sample to an autosampler vial for injection.
Conclusion
4,4'-Methylene-13C-dianiline is a valuable tool for researchers engaged in quantitative bioanalysis, metabolism studies, and environmental monitoring. Its physical and chemical properties are largely analogous to its non-labeled counterpart, 4,4'-methylenedianiline. A thorough understanding of its properties, coupled with strict adherence to safety protocols, is essential for its successful and safe application in the laboratory. The information presented in this guide provides a solid foundation for researchers, scientists, and drug development professionals to work with this compound effectively and responsibly.
References
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ResearchGate. FTIR spectra of MDTFP-1 (a), 4,4′-methylenedianiline (b), and triformyl phloroglucinol (c). Available from: [Link]
-
ResearchGate. Thermodynamic analysis on synthesis of 4, 4-methylenedianiline by reaction of aniline and formaldehyde. Available from: [Link]
-
PubMed. 4,4'-methylenedianiline-induced hepatotoxicity is modified by N-acetyltransferase 2 (NAT2) acetylator polymorphism in the rat. Available from: [Link]
-
National Toxicology Program. RoC Profile: 4,4'-Methylenedianiline and Its Dihydrochloride. Available from: [Link]
-
SpectraBase. 4,4'-Methylene dianiline - Optional[FTIR] - Spectrum. Available from: [Link]
-
EPA. 4,4'-Methylenedianiline (MDA). Available from: [Link]
-
NCBI. HEALTH EFFECTS - Toxicological Profile for Methylenedianiline. Available from: [Link]
-
Automated Topology Builder. 4,4′-methylenedianiline | C13H14N2 | MD Topology | NMR | X-Ray. Available from: [Link]
-
ESE. Risk Assessment for 4,4'-Methylenedianiline CAS No. 101-77-9. (1981). Available from: [Link]
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